Pteridic acid A

Description

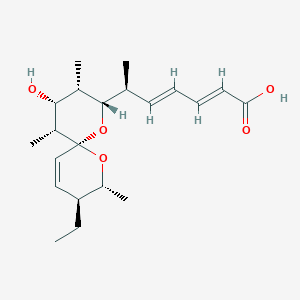

Structure

3D Structure

Propriétés

Formule moléculaire |

C21H32O5 |

|---|---|

Poids moléculaire |

364.5 g/mol |

Nom IUPAC |

(2E,4E,6S)-6-[(2S,3S,4R,5R,6R,8R,9S)-9-ethyl-4-hydroxy-3,5,8-trimethyl-1,7-dioxaspiro[5.5]undec-10-en-2-yl]hepta-2,4-dienoic acid |

InChI |

InChI=1S/C21H32O5/c1-6-17-11-12-21(25-16(17)5)15(4)19(24)14(3)20(26-21)13(2)9-7-8-10-18(22)23/h7-17,19-20,24H,6H2,1-5H3,(H,22,23)/b9-7+,10-8+/t13-,14-,15+,16+,17-,19+,20-,21+/m0/s1 |

Clé InChI |

QBUNWYIRJPTIPL-KJDSHMCHSA-N |

SMILES isomérique |

CC[C@H]1C=C[C@@]2([C@@H]([C@@H]([C@@H]([C@@H](O2)[C@@H](C)/C=C/C=C/C(=O)O)C)O)C)O[C@@H]1C |

SMILES canonique |

CCC1C=CC2(C(C(C(C(O2)C(C)C=CC=CC(=O)O)C)O)C)OC1C |

Synonymes |

pteridic acid A |

Origine du produit |

United States |

Foundational & Exploratory

Pteridic Acid A: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pteridic acid A is a novel polyketide natural product isolated from the fermentation broth of the actinomycete Streptomyces hygroscopicus TP-A0451.[1] It belongs to a class of compounds characterized by a complex[2][2]-spirocyclic moiety.[3] Notably, this compound exhibits potent plant growth-promoting properties, demonstrating auxin-like activity at nanomolar concentrations.[1][4] This technical guide provides an in-depth analysis of the chemical structure of this compound, including its spectroscopic data, experimental protocols for its isolation and synthesis, and its proposed biosynthetic pathway.

Chemical Structure and Properties

This compound is a spirocyclic polyketide featuring a complex stereochemistry with seven stereogenic centers and an unsaturated heptadienoic acid side chain.[1][3] Its structure was determined through extensive spectroscopic analysis, including mass spectrometry and one- and two-dimensional nuclear magnetic resonance (NMR) experiments.[1] Pteridic acid B, also isolated from the same organism, is an epimer of this compound at the C-11 spirocenter.[1]

Image 1: Chemical Structure of this compound

Physico-chemical Properties

A summary of the key physico-chemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₃₂O₅ | [1] |

| Molecular Weight | 364.47 g/mol | [1] |

| Appearance | Colorless oil | [1] |

| Optical Rotation | [α]D²⁶ +105° (c 0.1, CHCl₃) | [1] |

| UV λmax (MeOH) | 262 nm (ε 28,000) | [1] |

| IR (film) νmax | 3400, 2950, 1690, 1630, 1610 cm⁻¹ | [1] |

Spectroscopic Data

The structural elucidation of this compound was heavily reliant on NMR spectroscopy. The complete ¹H and ¹³C NMR assignments in CDCl₃ are detailed below.

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR spectral data were crucial for establishing the connectivity and stereochemistry of the molecule.[1] The assignments are summarized in Table 2.

| Position | ¹³C (δ ppm) | ¹H (δ ppm, J in Hz) |

| 1 | 171.0 | - |

| 2 | 122.2 | 5.81 (d, 15.4) |

| 3 | 145.0 | 7.31 (dd, 10.0, 15.4) |

| 4 | 129.2 | 6.18 (dd, 10.0, 15.4) |

| 5 | 142.1 | 6.22 (dd, 6.8, 15.4) |

| 6 | 42.1 | 2.50 (m) |

| 7 | 78.4 | 3.75 (dd, 2.2, 10.0) |

| 8 | 36.4 | 2.08 (m) |

| 9 | 71.9 | 3.84 (m) |

| 10 | 40.1 | 1.60 (m) |

| 11 | 98.0 | - |

| 12 | 37.0 | 1.65 (m), 1.30 (m) |

| 13 | 64.6 | 3.46 (dd, 5.8, 9.9) |

| 14 | 32.7 | 1.60 (m) |

| 15 | 73.1 | 3.91 (q, 6.8) |

| 16 | 13.9 | 0.88 (d, 6.8) |

| 17 | 18.0 | 0.95 (d, 6.8) |

| 18 | 10.3 | 0.84 (d, 6.8) |

| 19 | 24.3 | 1.45 (m) |

| 20 | 11.7 | 0.90 (t, 7.3) |

| 21 | 11.9 | 1.22 (d, 6.8) |

Experimental Protocols

Fermentation and Isolation of this compound

This compound was originally isolated from the fermentation broth of Streptomyces hygroscopicus TP-A0451.[1][2]

Fermentation:

-

A seed culture of S. hygroscopicus TP-A0451 is prepared in a suitable medium.

-

Production fermentation is carried out in a larger volume of a specific production medium (e.g., containing soluble starch, glucose, peptone, yeast extract, and inorganic salts).

-

The culture is incubated for approximately 6 days at 30°C with shaking.[1]

Extraction and Isolation:

-

The whole fermentation broth (e.g., 10 liters) is extracted with an equal volume of 1-butanol.[2]

-

The organic extract is concentrated in vacuo to yield a crude residue.

-

The residue is subjected to a series of chromatographic separations, including silica gel column chromatography and high-performance liquid chromatography (HPLC), to purify this compound.[1]

Total Synthesis of this compound

Several total syntheses of this compound have been reported.[3][5][6] A convergent approach often involves the synthesis of two key fragments followed by their coupling and subsequent cyclization to form the spiroketal core.

Key Synthetic Steps (Illustrative):

-

Asymmetric Aldol Reaction: An Evans asymmetric aldol reaction can be used to establish key stereocenters in one of the fragments.[6]

-

Fragment Coupling: A palladium-catalyzed coupling reaction, such as a Suzuki or Stille coupling, can be employed to join the fragments.

-

Spiroketalization: An acid-mediated spiroketalization is a crucial step to form the characteristic[2][2]-spirocyclic system.[3]

-

Side Chain Installation: The final heptadienoic acid side chain is typically installed using a Wittig reaction or a related olefination method.

Biosynthesis

The biosynthesis of pteridic acids is proposed to proceed through a modular type I polyketide synthase (PKS) pathway.[7] While the specific pathway for this compound has not been fully elucidated, the biosynthesis of the related Pteridic acids H and F provides a strong model.[7][8] The PKS assembles the polyketide backbone from simple acyl-CoA precursors.

Proposed Biosynthetic Pathway of the Pteridic Acid Core

The diagram below illustrates a logical workflow for the assembly of the polyketide chain that forms the core of the pteridic acid family, based on the known PKS modules.

Diagram 1: Proposed biosynthetic workflow for the Pteridic acid core via a Type I PKS pathway.

References

- 1. scispace.com [scispace.com]

- 2. scite.ai [scite.ai]

- 3. Total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Total synthesis of pteridic acids A and B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enantioselective total synthesis of this compound - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Streptomyces alleviate abiotic stress in plant by producing pteridic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Streptomyces alleviate abiotic stress in plant by producing pteridic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Isolation of Pteridic Acid A from Streptomyces hygroscopicus

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Pteridic acid A, a novel polyketide with significant plant growth-promoting properties.[1][2][3] Isolated from the fermentation broth of the endophytic actinomycete Streptomyces hygroscopicus strain TP-A0451, this compound exhibits potent auxin-like activity, capable of inducing adventitious root formation in plants at nanomolar concentrations.[2][3] This document details the complete experimental workflow, from the fermentation of the producing microorganism to the multi-step purification and final structure elucidation of the compound. All quantitative data, including physico-chemical properties and biological activity metrics, are presented in structured tables for clarity and comparative analysis. Furthermore, key processes are visualized using detailed diagrams to facilitate a deeper understanding of the methodologies involved.

Discovery of the Producing Microorganism

In a screening program for novel plant growth regulators from microbial metabolites, strain TP-A0451 was identified as a potent producer of compounds with auxin-like activity.[2] This strain was isolated from the stem of a bracken plant, Pteridium aquilinum, collected in Toyama, Japan.[2] Based on its morphological and chemical characteristics, the microorganism was identified as Streptomyces hygroscopicus.[2][3] This discovery highlighted the potential of endophytic actinomycetes as a source of novel, bioactive secondary metabolites.[3][4]

Experimental Protocols

Fermentation of Streptomyces hygroscopicus TP-A0451

The production of this compound was achieved through a two-stage fermentation process.

Protocol 2.1.1: Seed Culture

-

Medium Preparation: A seed culture medium was prepared consisting of 1% soluble starch, 0.5% glucose, 0.3% NZ-case, 0.2% yeast extract, 0.5% tryptone, and 0.1% CaCO₃. The pH was adjusted to 7.0 before sterilization.

-

Inoculation: Spores of S. hygroscopicus TP-A0451 were inoculated into the seed medium.

-

Incubation: The culture was incubated at 28°C for 2 days on a rotary shaker operating at 200 rpm.[2]

Protocol 2.1.2: Production Culture

-

Medium Preparation: The production medium was prepared with the following composition: 0.5% glucose, 2% glycerol, 2% soluble starch, 1.5% Pharmamedia, 0.3% yeast extract, and 1% Diaion HP-20 resin. The pH was adjusted to 7.0 before sterilization.[2]

-

Inoculation: Aliquots of the seed culture (e.g., 3-ml) were transferred into 500-ml flasks, each containing 100 ml of the production medium.[2]

-

Fermentation: The production culture was fermented at 28°C for 7 days on a rotary shaker at 200 rpm.[2]

Extraction and Isolation of this compound

The following workflow outlines the multi-step process for purifying this compound from the fermentation broth. From a 3-liter fermentation, this process yielded 11.2 mg of this compound.[2]

Figure 1: Experimental workflow for the isolation and purification of this compound.

Protocol 2.2.1: Extraction

-

The entire fermented broth (3 liters) was centrifuged to separate the supernatant from the mycelium.[2]

-

The resulting supernatant was extracted with an equal volume of ethyl acetate.[2]

-

The organic layers were combined and concentrated under vacuum to yield a crude residue.[2]

Protocol 2.2.2: Chromatography

-

Silica Gel Chromatography: The crude residue was subjected to silica gel column chromatography, eluting with a chloroform-methanol gradient (100:1 to 50:1).[2]

-

Fraction Collection: Fractions demonstrating plant growth-promoting activity were identified, combined, and dried.

-

ODS RP-18 Chromatography: The active material was further purified using ODS RP-18 reverse-phase chromatography with an acetonitrile/0.15% KH₂PO₄ buffer (pH 3.5) gradient (2:8 to 3:7).[2]

-

Final Purification: The active fractions from the reverse-phase column were combined. The acetone was evaporated, and the remaining aqueous solution was extracted with ethyl acetate. The final organic extract was concentrated in vacuo to yield pure this compound as a pale yellow oil.[2]

Structure Elucidation and Physico-Chemical Properties

The structure of this compound was determined through extensive spectroscopic analysis, including mass spectrometry and nuclear magnetic resonance (NMR). It was identified as a novel polyketide featuring a[5][5]-spirocyclic moiety.[3]

| Property | Value | Source |

| Appearance | Pale Yellow Oil | [2] |

| Molecular Formula | C₂₁H₃₄O₆ | [6] |

| Molecular Weight | 382.5 g/mol | [7] |

| High-Resolution MS | m/z 383.2439 [M+H]⁺ (Calculated for C₂₁H₃₅O₆, 383.2428) | [6] |

| ¹H NMR (CDCl₃) | Signals include four olefinic protons (δ 7.33, 6.26, 6.13, 5.90) corresponding to two conjugated double bonds, and four oxygen-bearing methines (δ 3.85, 3.69, 3.59, 3.43). | [6] |

| ¹³C NMR (CDCl₃) | Signals include one carbonyl group (δ 168.7) and one oxygen-bearing quaternary carbon (δ 103.2, C-11). | [6] |

| Table 1: Physico-chemical and spectroscopic data for this compound. |

Proposed Biosynthesis

While the complete biosynthetic pathway for this compound in S. hygroscopicus TP-A0451 is a subject of ongoing research, analysis of related compounds like Pteridic acids F and H in other Streptomyces species has led to the identification of a bifunctional biosynthetic gene cluster (BGC) responsible for producing both pteridic acids and the antimicrobial compound elaiophylin.[5][8] The proposed pathway involves a Type I polyketide synthase (PKS) assembly line.

Figure 2: A proposed biosynthetic pathway for this compound.

Biological Activity

This compound demonstrates significant plant growth-promoting effects, acting as a potent auxin mimic.[1][2] Its activity was evaluated using a kidney bean hypocotyl assay to measure the induction of adventitious roots.

| Compound | Effective Concentration | Activity | Source |

| This compound | 1 nM | Induces adventitious root formation | [2][3] |

| Indoleacetic Acid (IAA) | 1 nM | Induces adventitious root formation (Positive Control) | [2][3] |

| Table 2: Auxin-like activity of this compound compared to the natural plant hormone IAA. |

The results indicate that this compound is as effective as the natural auxin, indoleacetic acid (IAA), at the same concentration, highlighting its potential for applications in agriculture to enhance plant growth and development.[2][3] Subsequent studies on related pteridic acids have further confirmed their role in helping plants mitigate abiotic stresses such as drought and salinity.[5][6][9]

Conclusion

This compound, isolated from the endophytic fungus Streptomyces hygroscopicus TP-A0451, represents a significant discovery in the field of natural product chemistry and plant biology. Its unique spirocyclic polyketide structure and potent auxin-like activity at nanomolar concentrations underscore the value of exploring microbial sources for novel agrochemical leads. The detailed fermentation and isolation protocols provided herein offer a reproducible framework for obtaining this compound for further research and development. The potent biological activity of this compound and its congeners suggests a promising future for these molecules in developing new strategies to enhance crop resilience and productivity in the face of environmental challenges.[9][10]

References

- 1. Pteridic acids A and B, novel plant growth promoters with auxin-like activity from Streptomyces hygroscopicus TP-A0451 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scite.ai [scite.ai]

- 3. researchgate.net [researchgate.net]

- 4. Pterocidin, a cytotoxic compound from the endophytic Streptomyces hygroscopicus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Streptomyces alleviate abiotic stress in plant by producing pteridic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. Pteridic acid F | C21H34O6 | CID 139589468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Streptomyces alleviate abiotic stress in plant by producing pteridic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. orbit.dtu.dk [orbit.dtu.dk]

Pteridic Acid A: A Technical Guide to Its Origins, Focusing on Microbial Sources

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Pteridic acid A, a polyketide natural product. The primary focus of this document is to clarify the natural sources of this compound, present available quantitative data, detail experimental protocols for isolation and characterization, and visualize relevant biological pathways.

It is critical to note at the outset that a comprehensive review of scientific literature reveals that This compound has not been reported as a metabolite from endophytic fungi. Instead, its discovery and subsequent isolation have been attributed to a bacterial source, specifically the genus Streptomyces. This guide will, therefore, focus on the established microbial origin of Pteridic acids.

Natural Sources of Pteridic Acids

Initial research into the natural sources of this compound and its analogs has consistently pointed to the bacterial genus Streptomyces. While the user's query specified endophytic fungi, the available scientific literature does not support this. The primary source of Pteridic acids A and B is a strain of Streptomyces hygroscopicus. More recent research has expanded the family of Pteridic acids, with Pteridic acids F and H being isolated from other Streptomyces species, such as Streptomyces iranensis and a marine-derived Streptomyces sp.[1][2][3][4][5]

Pteridic Acids A and B

Pteridic acids A and B were first isolated from the culture broth of Streptomyces hygroscopicus TP-A0451. This bacterial strain was itself isolated from the stems of the bracken fern, Pteridium aquilinum[6][7]. This association with a plant host suggests that S. hygroscopicus may exist as an endophyte or in a close epiphytic relationship with the plant. These compounds have been noted for their plant growth-promoting properties, exhibiting auxin-like activity[6][7].

Pteridic Acids F and H

Subsequent research has identified additional members of the Pteridic acid family. Pteridic acids F and H have been isolated from Streptomyces iranensis and have been shown to play a role in alleviating abiotic stress in plants[1][3][4][5][8]. Pteridic acid F has also been isolated from Streptomyces pseudoverticillus and a marine-derived Streptomyces sp. SCSGAA 0027[3].

The Genus Simplicillium and Its Secondary Metabolites

The initial query mentioned endophytic fungi. While no Pteridic acids have been isolated from this fungal class, the genus Simplicillium, a known group of endophytic and entomopathogenic fungi, is a rich source of other bioactive secondary metabolites. Species such as Simplicillium subtropicum and Simplicillium lamellicola produce a variety of compounds including polyketides, peptides, and exopolysaccharides with diverse biological activities[9][10][11][12]. However, to date, no compounds with the Pteridic acid skeleton have been reported from this genus.

Quantitative Data

The following table summarizes the key quantitative data related to the production of Pteridic acids from Streptomyces species.

| Compound | Producing Organism | Source of Isolation | Reported Yield/Concentration | Reference |

| This compound | Streptomyces hygroscopicus TP-A0451 | Stems of Pteridium aquilinum | Not specified in the initial report. | [6][7] |

| Pteridic Acid B | Streptomyces hygroscopicus TP-A0451 | Stems of Pteridium aquilinum | Not specified in the initial report. | [6][7] |

| Pteridic Acid H | Streptomyces iranensis | Soil | 15.0 mg from 175 liters of culture broth. | [5] |

| Pteridic Acid F | Streptomyces iranensis | Soil | 4.0 mg from 175 liters of culture broth. | [5] |

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of Pteridic acids can be found in the scientific literature. The following sections provide a synthesized overview of these methodologies, primarily based on the work on Pteridic acids F and H from Streptomyces iranensis[5][13].

Cultivation of Streptomyces for Pteridic Acid Production

-

Inoculum Preparation: A seed culture of the Streptomyces strain is prepared by inoculating a suitable liquid medium (e.g., Tryptic Soy Broth) and incubating with shaking for several days.

-

Production Culture: The seed culture is then used to inoculate a larger volume of production medium. A variety of media can be used, with one example being a medium containing soluble starch, glucose, yeast extract, peptone, and inorganic salts.

-

Fermentation Conditions: The production culture is incubated for an extended period (e.g., 7-14 days) with aeration and agitation to promote microbial growth and secondary metabolite production.

Extraction and Isolation of Pteridic Acids

-

Extraction: The culture broth is typically extracted with an organic solvent such as ethyl acetate. The organic phase is then concentrated under reduced pressure to yield a crude extract.

-

Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps to purify the Pteridic acids. This may include:

-

Column Chromatography: Using stationary phases like silica gel, Sephadex LH-20, or Amberchrom resin.

-

High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC are often employed for final purification, using a gradient of solvents such as acetonitrile and water.

-

Structure Elucidation

The chemical structures of the isolated Pteridic acids are determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are used to elucidate the detailed chemical structure and stereochemistry.

-

X-ray Crystallography: Can be used to definitively determine the absolute configuration of the molecule if suitable crystals can be obtained.

Biosynthetic Pathway and Experimental Workflow

The biosynthesis of Pteridic acids in Streptomyces is proposed to proceed through a polyketide synthase (PKS) pathway. The following diagrams illustrate the proposed biosynthetic pathway and a general experimental workflow for the isolation of these compounds.

Caption: Proposed biosynthetic pathway of Pteridic acids in Streptomyces.

Caption: General experimental workflow for the isolation of Pteridic acids.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. biorxiv.org [biorxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. Streptomyces alleviate abiotic stress in plant by producing pteridic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pteridic acids A and B, novel plant growth promoters with auxin-like activity from Streptomyces hygroscopicus TP-A0451 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Streptomyces alleviate abiotic stress in plant by producing pteridic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The genus Simplicillium [mycokeys.pensoft.net]

- 11. Simplicilones A and B Isolated from the Endophytic Fungus Simplicillium subtropicum SPC3 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antifungal Activity and Biocontrol Potential of Simplicillium lamellicola JC-1 against Multiple Fungal Pathogens of Oilseed Rape - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Pteridic Acids A and B: A Technical Guide to Novel Plant Growth Promoters

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Pteridic acids A and B, and related compounds, as novel plant growth promoters. It consolidates key findings, presents quantitative data in a structured format, and offers detailed experimental protocols for their study. This document is intended to serve as a comprehensive resource for researchers in plant biology, agricultural science, and natural product development.

Introduction

Pteridic acids are a class of spiroketal polyketides originally isolated from the endophytic actinomycete Streptomyces hygroscopicus TP-A0451, which was found in the stem of the bracken fern, Pteridium aquilinum[1][2]. Initial studies identified Pteridic acids A and B as potent plant growth promoters with auxin-like activity[1][3][4]. At nanomolar concentrations, these compounds were shown to effectively induce the formation of adventitious roots in kidney bean hypocotyls, an effect comparable to that of the natural auxin, indole-3-acetic acid (IAA)[1][2].

Subsequent research has expanded the family of Pteridic acids to include compounds such as Pteridic acids C-G, H, and F, isolated from various Streptomyces species[5][6][7]. Notably, Pteridic acids H and F have demonstrated significant efficacy in promoting root growth in the model plant Arabidopsis thaliana, particularly under abiotic stress conditions such as drought and high salinity[6][7][8][9][10][11][12][13]. Transcriptomic analyses of Arabidopsis seedlings treated with these compounds have revealed the upregulation of multiple stress-responsive genes, suggesting a complex mechanism of action that extends beyond simple auxin mimicry[11][12][14].

The discovery of Pteridic acids and their potent biological activities presents a promising avenue for the development of novel bio-fertilizers and plant stress management solutions in agriculture, offering a potential strategy to mitigate the impacts of climate change on crop production[6][7][8].

Quantitative Data on Plant Growth Promotion

The following tables summarize the quantitative effects of various Pteridic acids on plant growth as reported in the literature.

Table 1: Effect of Pteridic Acids on Adventitious Root Formation in Kidney Bean

| Compound | Concentration | Observed Effect | Reference |

| Pteridic acid A | 1 nM | Induced adventitious root formation | [1][2] |

| Pteridic acid B | 1 nM | Induced adventitious root formation | [1][2] |

| Indole-3-acetic acid (IAA) | 1 nM | Induced adventitious root formation (positive control) | [1][2] |

Table 2: Effect of Pteridic Acids H and F on Arabidopsis thaliana Seedling Growth under Abiotic Stress

| Compound | Concentration | Stress Condition | Effect on Root Length | Effect on Fresh Weight | Reference |

| Pteridic acid H | 1.3 nM (0.5 ng/mL) | Drought (15% PEG-6000) | 54.5% increase | 89% increase | [6][7] |

| Pteridic acid F | 1.3 nM (0.5 ng/mL) | Drought (15% PEG-6000) | 30.5% increase | 56.7% increase | [6][7] |

| Pteridic acid H | 1.3 nM (0.5 ng/mL) | Salinity (80 mM NaCl) | 74.0% increase | 126.2% increase | [6][7] |

| Pteridic acid F | 1.3 nM (0.5 ng/mL) | Salinity (80 mM NaCl) | 61.8% increase | 110.9% increase | [6][7] |

| Indole-3-acetic acid (IAA) | 1.3 nM | Drought | Less effective than Pteridic acid H | Less effective than Pteridic acid H | [6][7] |

| Abscisic acid (ABA) | 1.3 nM | Drought | Less effective than Pteridic acid H | Less effective than Pteridic acid H | [6][7] |

Experimental Protocols

This section provides detailed methodologies for the isolation of Pteridic acids and for conducting key bioassays to evaluate their plant growth-promoting activities. These protocols are synthesized from established methods in microbiology and plant biology.

Isolation and Purification of Pteridic Acids from Streptomyces hygroscopicus

This protocol is adapted from standard methods for the extraction of secondary metabolites from Streptomyces cultures[1][10].

1. Fermentation:

-

Seed Culture: Inoculate a loopful of Streptomyces hygroscopicus TP-A0451 spores into a 100 mL flask containing 25 mL of GS medium (composition to be optimized based on the strain). Incubate at 28°C on a rotary shaker at 150 rpm for 48 hours[1].

-

Production Culture: Inoculate a larger volume of production medium (e.g., 200 mL in a 1 L flask) with 2.5% (v/v) of the seed culture. The production medium reported for Pteridic acids A and B consists of 0.5% glucose, 2% glycerol, 2% soluble starch, 1.5% Pharmamedia, 0.3% yeast extract, and 1% Diaion HP-20, adjusted to pH 7.0 before sterilization[2].

-

Incubate the production culture at 30°C on a rotary shaker at 200 rpm for 6 days[2].

2. Extraction:

-

Harvest the whole broth and centrifuge to separate the supernatant and the mycelial biomass[1].

-

Extract the mycelium with 80% aqueous acetone. Evaporate the acetone and combine the resulting aqueous solution with the supernatant[2].

-

Adjust the pH of the combined aqueous solution to 8.0 and extract three times with an equal volume of ethyl acetate[1][2].

-

Combine the ethyl acetate extracts and evaporate the solvent under reduced pressure using a rotary evaporator[1].

3. Purification:

-

The crude extract can be further purified using a combination of chromatographic techniques, such as open-column chromatography on silica gel, Sephadex LH-20, and reverse-phase HPLC, to yield pure Pteridic acids[6][7]. Bioactivity-guided fractionation is recommended to track the active compounds throughout the purification process.

Adventitious Root Formation Bioassay in Kidney Bean (Phaseolus vulgaris)

This bioassay is a classic method to test for auxin-like activity[6][15].

1. Plant Material Preparation:

-

Germinate 'Red Kidney' bean seeds in a mixture of perlite and vermiculite under controlled light and temperature conditions[15].

-

After approximately 10 days, when the primary leaves have expanded, carefully excise the hypocotyls below the cotyledons to create cuttings.

2. Treatment Application:

-

Prepare stock solutions of Pteridic acids and IAA (positive control) in a suitable solvent (e.g., DMSO or ethanol) and dilute to the desired final concentrations (e.g., 1 nM) in a sterile aqueous solution. A control group should be treated with the solvent solution lacking the test compounds[16].

-

Place the basal ends of the hypocotyl cuttings into vials containing the test solutions.

3. Incubation and Data Collection:

-

Incubate the cuttings under controlled light and temperature conditions for a period of 7 to 12 days.

-

After the incubation period, count the number of adventitious roots formed on each hypocotyl cutting. The length of the roots can also be measured as an additional parameter.

Root Growth Bioassay in Arabidopsis thaliana under Abiotic Stress

This protocol is adapted from standard methods for Arabidopsis phenotyping under stress conditions[3][7][17][18].

1. Seed Sterilization and Germination:

-

Surface sterilize Arabidopsis thaliana (e.g., Col-0 ecotype) seeds with 50% bleach for 10 minutes, followed by 5-10 washes with sterile water[17].

-

Stratify the seeds at 4°C for 2-3 days to ensure uniform germination.

-

Sow the seeds on square Petri dishes containing 1/2 Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar[17].

2. Treatment and Stress Application:

-

After 4-5 days of germination in a vertical orientation, transfer seedlings of uniform size to new plates containing 1/2 MS medium supplemented with the test compounds (e.g., 1.3 nM Pteridic acid H or F) and the stress agent.

-

For drought stress, add polyethylene glycol (PEG-6000) to the medium at a concentration of 15% (w/v)[12].

-

For salinity stress, add sodium chloride (NaCl) to the medium at a concentration of 80 mM[12].

-

Control plates should contain the medium with and without the stress agent, but without the test compounds.

3. Incubation and Data Analysis:

-

Place the plates vertically in a growth chamber under controlled conditions (e.g., 16h light/8h dark photoperiod at 22°C).

-

Scan the plates at regular intervals (e.g., daily) for up to 10 days.

-

Measure the primary root length and count the number of lateral roots using image analysis software such as ImageJ or specialized root analysis software[17].

-

At the end of the experiment, carefully remove the seedlings from the agar and measure their fresh weight.

Transcriptomic Analysis (RNA-Seq) of Treated Arabidopsis Seedlings

This protocol outlines the general workflow for RNA sequencing to identify genes responsive to Pteridic acid treatment[19][20][21][22][23][24][25][26].

1. Sample Preparation:

-

Grow Arabidopsis seedlings as described in the root growth bioassay protocol, with and without Pteridic acid treatment under control and stress conditions.

-

Harvest whole seedlings or specific tissues (e.g., roots) at a defined time point after treatment. It is crucial to flash-freeze the samples in liquid nitrogen immediately to preserve RNA integrity.

2. RNA Extraction and Library Preparation:

-

Extract total RNA from the frozen samples using a commercial kit or a standard protocol like TRIzol extraction.

-

Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).

-

Prepare RNA-seq libraries from high-quality RNA samples. This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.

3. Sequencing and Data Analysis:

-

Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina).

-

Perform quality control of the raw sequencing reads and trim adapter sequences and low-quality bases.

-

Align the trimmed reads to the Arabidopsis thaliana reference genome.

-

Quantify gene expression levels and perform differential gene expression analysis between the different treatment groups.

-

Conduct functional enrichment analysis (e.g., Gene Ontology and KEGG pathway analysis) on the differentially expressed genes to identify enriched biological processes and pathways.

Signaling Pathways

While the precise molecular mechanisms of Pteridic acid action are still under investigation, their auxin-like effects strongly suggest an interaction with the auxin signaling pathway. Transcriptomic studies have shown that Pteridic acids can induce the expression of auxin-responsive genes[12][14].

The canonical auxin signaling pathway involves the perception of auxin by the TIR1/AFB family of F-box proteins, which then target the Aux/IAA transcriptional repressors for degradation via the 26S proteasome. This degradation releases the Auxin Response Factors (ARFs), which can then activate the transcription of auxin-responsive genes, leading to various physiological responses, including root growth and development.

It is hypothesized that Pteridic acids may act as auxin agonists, binding to the TIR1/AFB receptors and initiating this signaling cascade. However, the observation that Pteridic acids H and F show different phenotypes from IAA in some assays (e.g., they do not significantly promote lateral root growth in Arabidopsis under certain conditions) suggests that they may have a more complex mode of action, potentially involving interactions with other signaling pathways or having different affinities for various auxin receptors[6][7]. Further research, including binding assays with auxin receptors and genetic studies using auxin signaling mutants, is required to fully elucidate the signaling pathways of Pteridic acids.

Conclusion

Pteridic acids represent a promising new class of plant growth promoters with significant potential for agricultural applications. Their potent auxin-like activity, coupled with their ability to enhance plant resilience to abiotic stress, makes them attractive candidates for the development of next-generation biostimulants. This technical guide has provided a comprehensive overview of the current knowledge on Pteridic acids, including quantitative data on their efficacy and detailed experimental protocols to facilitate further research in this exciting field. Future studies should focus on elucidating the precise molecular mechanisms of action of these compounds and on conducting field trials to evaluate their performance under real-world agricultural conditions.

References

- 1. benchchem.com [benchchem.com]

- 2. biologydiscussion.com [biologydiscussion.com]

- 3. Evaluating Arabidopsis Primary Root Growth in Response to Osmotic Stress Using an In Vitro Osmotic Gradient Experimental System - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pteridic acids A and B, novel plant growth promoters with auxin-like activity from Streptomyces hygroscopicus TP-A0451 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of auxins by a chemical genomics approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Auxin Activity: Past, present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Abiotic stress -Plant physiology -Plant Science-BIO-PROTOCOL [bio-protocol.org]

- 8. researchgate.net [researchgate.net]

- 9. scribd.com [scribd.com]

- 10. Frontiers | Secondary Metabolites Produced during the Germination of Streptomyces coelicolor [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Streptomyces alleviate abiotic stress in plant by producing pteridic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. hort [journals.ashs.org]

- 16. researchgate.net [researchgate.net]

- 17. Plate assay for quantification of Root System Architecture of Arabidopsis seedlings [protocols.io]

- 18. researchgate.net [researchgate.net]

- 19. RNA-Seq Analysis in Plant Stress Memory: A Bioinformatics Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Transcriptomic Profiling Analysis of Arabidopsis thaliana Treated with Exogenous Myo-Inositol - PMC [pmc.ncbi.nlm.nih.gov]

- 21. RNA Sequencing of Arabidopsis thaliana Seedlings after Non-Thermal Plasma-Seed Treatment Reveals Upregulation in Plant Stress and Defense Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Hands-on: Whole transcriptome analysis of Arabidopsis thaliana / Whole transcriptome analysis of Arabidopsis thaliana / Transcriptomics [training.galaxyproject.org]

- 23. A transcriptomic dataset for investigating the Arabidopsis Unfolded Protein Response under chronic, proteotoxic endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]

- 24. New Tutorials: Whole transcriptome analysis of Arabidopsis thaliana [shiltemann.github.io]

- 25. mdpi.com [mdpi.com]

- 26. The Arabidopsis Transcriptome Responds Specifically and Dynamically to High Light Stress - PMC [pmc.ncbi.nlm.nih.gov]

Pteridic Acid A: A Technical Guide to its Mechanism of Action in Plant Growth

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pteridic acid A, a polyketide natural product isolated from Streptomyces hygroscopicus, has demonstrated significant plant growth-promoting properties. Initially characterized by its potent auxin-like activity, subsequent research on related pteridic acids has revealed a more complex role in mediating plant responses to environmental stimuli. This technical guide provides an in-depth analysis of the mechanism of action of this compound and its analogues, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Introduction

Pteridic acids are a family of spiroketal-containing polyketides produced by various Streptomyces species. Pteridic acids A and B were the first to be identified as novel plant growth promoters with auxin-like activity[1][2]. More recently, Pteridic acids F and H have been shown to enhance plant tolerance to abiotic stresses such as drought and salinity, suggesting a broader role for this class of molecules in plant physiology[3][4][5][6][7]. This guide will focus on the core mechanisms of action of this compound, while also drawing comparisons with the more recently studied Pteridic acids F and H to provide a comprehensive understanding of this important class of bioactive compounds.

Quantitative Data on Plant Growth Promotion

The effects of pteridic acids on plant growth have been quantified in various bioassays. The following tables summarize the key findings for this compound and its analogues, F and H.

Table 1: Auxin-like Activity of this compound

| Compound | Concentration | Plant Species | Assay | Observed Effect | Reference |

| This compound | 1 nM | Kidney Bean (Phaseolus vulgaris) | Adventitious Root Formation | Induced adventitious root formation as effectively as Indole-3-acetic acid (IAA). | [1][2] |

| Pteridic acid B | 1 nM | Kidney Bean (Phaseolus vulgaris) | Adventitious Root Formation | Induced adventitious root formation as effectively as Indole-3-acetic acid (IAA). | [1][2] |

Table 2: Effect of Pteridic Acids F and H on Arabidopsis thaliana Growth Under Drought Stress

| Compound | Concentration | Stress Condition | Parameter | % Increase vs. Control | Reference |

| Pteridic acid H | 0.5 ng/mL (~1.3 nM) | Drought (PEG-6000) | Root Length | 54.5% | [3][4] |

| Pteridic acid H | 0.5 ng/mL (~1.3 nM) | Drought (PEG-6000) | Fresh Weight | 89% | [3][4] |

| Pteridic acid F | 0.5 ng/mL (~1.3 nM) | Drought (PEG-6000) | Root Length | 30.5% | [4] |

| Pteridic acid F | 0.5 ng/mL (~1.3 nM) | Drought (PEG-6000) | Fresh Weight | 56.7% | [4] |

Table 3: Effect of Pteridic Acids F and H on Arabidopsis thaliana Growth Under Salinity Stress

| Compound | Concentration | Stress Condition | Parameter | % Increase vs. Control | Reference |

| Pteridic acid H | 0.5 ng/mL (~1.3 nM) | Salinity (NaCl) | Root Length | 74.0% | [3][4] |

| Pteridic acid H | 0.5 ng/mL (~1.3 nM) | Salinity (NaCl) | Fresh Weight | 126.2% | [3][4] |

| Pteridic acid F | 0.5 ng/mL (~1.3 nM) | Salinity (NaCl) | Root Length | 61.8% | [4] |

| Pteridic acid F | 0.5 ng/mL (~1.3 nM) | Salinity (NaCl) | Fresh Weight | 110.9% | [4] |

Signaling Pathways and Mechanism of Action

The mechanism of action of pteridic acids appears to be multifaceted, with different analogues exhibiting distinct primary effects.

This compound: An Auxin-like Mechanism

This compound's primary described mechanism is its auxin-like activity, leading to the promotion of adventitious root formation[1][2]. While the direct molecular target of this compound has not yet been identified, its physiological effects mimic those of auxin. This suggests a potential interaction with the auxin signaling pathway, which could involve binding to auxin receptors, modulating auxin transport, or influencing the expression of auxin-responsive genes. However, it is important to note that recent studies with Pteridic acids F and H did not observe the promotion of adventitious roots in kidney beans, indicating a divergence in the mechanisms of action within the pteridic acid family[3][4].

Pteridic Acids F and H: Abiotic Stress Tolerance

In contrast to this compound, Pteridic acids F and H have been demonstrated to enhance plant tolerance to abiotic stresses like drought and salinity[3][4][5][6][7]. Transcriptomic analysis of Arabidopsis thaliana seedlings treated with these compounds revealed the upregulation of multiple stress-responsive genes[3][7][8][9]. Notably, genes associated with both abscisic acid (ABA) and auxin signaling pathways were affected, suggesting a complex interplay of hormonal signaling in the observed stress tolerance. This indicates that while possessing a similar core structure, different pteridic acids may have evolved to modulate distinct aspects of plant growth and stress response.

References

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. Streptomyces alleviate abiotic stress in plant by producing pteridic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Streptomyces alleviate abiotic stress in plant by producing pteridic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Pteridic Acid A: An In-depth Technical Guide to its Auxin-Like Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract: Pteridic acid A, a spiroketal polyketide natural product isolated from the endophytic actinomycete Streptomyces hygroscopicus, has been identified as a potent plant growth promoter. Its activity is frequently described as "auxin-like," suggesting it may mimic the effects of indole-3-acetic acid (IAA), the principal auxin in plants. This document provides a comprehensive technical overview of the auxin-like properties of this compound, presenting quantitative data, detailed experimental protocols, and a mechanistic exploration of its role in plant signaling pathways. It aims to serve as a resource for researchers in agronomy, plant biology, and natural product chemistry.

Introduction and Discovery

Pteridic acids A and B were first isolated from the fermentation broth of Streptomyces hygroscopicus strain TP-A0451, an endophyte found in the stems of the bracken fern Pteridium aquilinum.[1][2] These compounds were identified as novel plant growth promoters due to their significant biological activity at very low concentrations.[1][3] Structurally, this compound features a complex[4][4]-spirocyclic moiety with seven stereogenic centers and an unsaturated carboxylic acid side chain.[1] Its ability to induce adventitious root formation, a classic response to auxin, established it as a molecule of interest for agricultural applications and for studying the mechanisms of plant hormone action.[1][5]

Quantitative Data on Bioactivity

The biological effects of this compound and its related compounds have been quantified in various bioassays. While Pteridic acids A and B show classic auxin-like responses, other members of the family, such as H and F, exhibit different activities, primarily related to abiotic stress tolerance.[6][7][8]

Table 1: Comparative Bioactivity of Pteridic Acids and Plant Hormones

| Compound | Organism | Bioassay | Effective Concentration | Observed Effect | Reference |

|---|---|---|---|---|---|

| This compound | Kidney Bean (Phaseolus vulgaris) | Adventitious Root Formation | 1 nM | Potent induction of adventitious roots, comparable to IAA. | [1] |

| Pteridic Acid B | Kidney Bean (Phaseolus vulgaris) | Adventitious Root Formation | 1 nM | Potent induction of adventitious roots, comparable to IAA. | [1] |

| Indole-3-acetic acid (IAA) | Kidney Bean (Phaseolus vulgaris) | Adventitious Root Formation | 1 nM | Potent induction of adventitious roots (positive control). | [1] |

| Pteridic Acid H | Arabidopsis thaliana | Root Growth (Drought Stress) | 0.5 ng/mL (~1.3 nM) | 54.5% increase in root length; 89% increase in fresh weight. | [6][7] |

| Pteridic Acid H | Arabidopsis thaliana | Root Growth (Salinity Stress) | 0.5 ng/mL (~1.3 nM) | 74.0% increase in root length; 126.2% increase in fresh weight. | [6][7][8] |

| Pteridic Acid F | Arabidopsis thaliana | Root Growth (Drought Stress) | 0.5 ng/mL (~1.3 nM) | 30.5% increase in root length; 56.7% increase in fresh weight. | [6] |

| Pteridic Acid F | Arabidopsis thaliana | Root Growth (Salinity Stress) | 0.5 ng/mL (~1.3 nM) | 61.8% increase in root length; 110.9% increase in fresh weight. | [6][7][8] |

| Pteridic Acid H | Kidney Bean (Phaseolus vulgaris) | Adventitious Root Formation | Not specified | No significant promotion of adventitious roots observed. |[5][6] |

Mechanism of Action: The Auxin Signaling Pathway

The term "auxin-like activity" implies that this compound may interact with the canonical auxin signal transduction pathway. This pathway is critical for regulating nearly all aspects of plant growth and development.

The Core Auxin Signaling Cascade

At low auxin concentrations, Auxin/Indole-3-Acetic Acid (Aux/IAA) proteins act as transcriptional repressors by binding to Auxin Response Factors (ARFs). This prevents ARFs from activating the expression of auxin-responsive genes. When auxin concentrations increase, the hormone acts as a "molecular glue," binding to the Transport Inhibitor Response 1/Auxin-Signaling F-box (TIR1/AFB) family of F-box proteins, which are substrate-recognition components of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[9][10][11] This auxin-induced interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA repressors by the 26S proteasome.[9][10][12] The degradation of Aux/IAA proteins liberates ARFs, allowing them to regulate the transcription of downstream genes that drive cellular responses like cell division, elongation, and differentiation.[9][10]

This compound's Presumed Role

The potent induction of adventitious roots by this compound at concentrations similar to IAA strongly suggests it functions as an agonist of the TIR1/AFB receptors.[1] It is hypothesized to bind to the auxin receptor pocket on TIR1/AFB proteins, promoting the interaction with Aux/IAA repressors and triggering their degradation. However, it is noteworthy that other pteridic acids, such as H and F, do not induce adventitious rooting but instead confer abiotic stress tolerance.[5][6] This suggests a divergence in the mechanism of action within the pteridic acid family, where structural differences may lead to interactions with different signaling pathways or alternative receptors, distinguishing their effects from those of classical auxins.

Experimental Protocols

The auxin-like activity of this compound was primarily characterized using a kidney bean adventitious root formation bioassay.

Kidney Bean Adventitious Root Formation Assay

This assay is a standard method for identifying compounds with auxin-like activity.

Objective: To determine if a test compound can induce the formation of adventitious roots on hypocotyl cuttings.

Materials:

-

Kidney bean (Phaseolus vulgaris) seeds

-

Vermiculite or sterile soil

-

Growth chamber or greenhouse with controlled light and temperature

-

Sterile razor blades or scalpels

-

Test tubes or small vials

-

Distilled water

-

Test compounds (this compound, IAA as positive control) dissolved in a suitable solvent (e.g., DMSO) and diluted to final concentrations (e.g., 1 nM).

-

Control solution (distilled water with the same concentration of solvent).

Procedure:

-

Seed Germination: Germinate kidney bean seeds in darkness for 5-7 days in moist vermiculite at approximately 25°C.

-

Preparation of Cuttings: Once seedlings have developed a hypocotyl of sufficient length (approx. 5-7 cm), carefully excise the hypocotyls, removing the cotyledons and the primary root system. Cuttings should be of a uniform length.

-

Incubation: Place each hypocotyl cutting into a test tube containing the test solution (e.g., 1 nM this compound), positive control (1 nM IAA), or the negative control solution.

-

Growth Conditions: Incubate the cuttings under high humidity and controlled light (e.g., 16h light / 8h dark cycle) at 25°C for 5-7 days.

-

Data Collection: After the incubation period, count the number of adventitious roots formed on each hypocotyl cutting. Measure the length of the hypocotyl and roots if required.

-

Analysis: Compare the average number of roots formed in the presence of the test compound to the positive and negative controls. A significant increase in root number compared to the negative control indicates auxin-like activity.

Arabidopsis Seedling Growth Assay (for Abiotic Stress)

This protocol is adapted for testing compounds like Pteridic acids H and F that affect growth under stress conditions.

Objective: To assess the ability of a compound to mitigate the effects of abiotic stress (drought, salinity) on root growth.

Materials:

-

Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

-

Murashige and Skoog (MS) agar plates

-

Stress-inducing agents (e.g., Mannitol or PEG for drought, NaCl for salinity)

-

Test compounds

-

Sterilization agents (bleach, ethanol)

-

Growth chamber with controlled light and temperature.

Procedure:

-

Seed Sterilization: Surface-sterilize Arabidopsis seeds.

-

Plating: Sow seeds on MS agar plates containing the test compound and/or the stress agent at specified concentrations. Include control plates (MS only, MS + stressor, MS + test compound).

-

Stratification: Cold-treat the plates at 4°C for 2-3 days in the dark to synchronize germination.

-

Growth: Transfer plates to a growth chamber and orient them vertically to allow roots to grow along the agar surface.

-

Data Collection: After a set growth period (e.g., 7-10 days), photograph the plates. Use image analysis software to measure primary root length and count lateral roots. Measure seedling fresh weight.

-

Analysis: Compare growth parameters of seedlings under stress with and without the test compound to quantify the stress-mitigating effects.

Conclusion and Future Outlook

This compound is a potent natural product with confirmed auxin-like activity, specifically in the induction of adventitious roots, where its efficacy is comparable to that of IAA.[1] Its mechanism is presumed to involve the canonical TIR1/AFB signaling pathway, making it a valuable tool for studying auxin biology. The discovery of related pteridic acids with distinct biological functions—primarily in abiotic stress tolerance rather than developmental signaling—highlights the remarkable functional diversification that can arise from small structural modifications to a complex natural product scaffold.[6][7]

For professionals in drug development and agriculture, this compound represents a promising lead for developing novel plant growth regulators. Future research should focus on elucidating its precise molecular interactions with the TIR1/AFB co-receptor complex, exploring its biosynthetic pathway for potential bioengineering, and conducting field trials to assess its efficacy and viability for enhancing crop productivity.

References

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. Pteridic acids A and B, novel plant growth promoters with auxin-like activity from Streptomyces hygroscopicus TP-A0451 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. orbit.dtu.dk [orbit.dtu.dk]

- 5. WO2023084032A9 - Pteridic acids and uses thereof - Google Patents [patents.google.com]

- 6. biorxiv.org [biorxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | TIR1/AFB proteins: Active players in abiotic and biotic stress signaling [frontiersin.org]

- 10. TIR1/AFB proteins: Active players in abiotic and biotic stress signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

The Stereochemical Labyrinth of Pteridic Acid A: A Guide to its Absolute Configuration

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pteridic acid A, a spirocyclic octaketide produced by the actinomycete Streptomyces hygroscopicus, has garnered significant attention in the scientific community for its potent plant-growth-promoting activities, exhibiting an efficacy comparable to the natural auxin indole-3-acetic acid.[1][2] Its complex molecular architecture, featuring multiple stereocenters, has made it a challenging and attractive target for total synthesis. This technical guide provides an in-depth analysis of the stereochemistry and absolute configuration of this compound, summarizing key experimental findings and methodologies that have been instrumental in its structural elucidation.

The Corrected Absolute Configuration of this compound

The initial assignment of the stereochemistry of this compound has been a subject of revision. While early reports may have suggested a different configuration, subsequent studies and total syntheses have established the correct absolute configuration. A crucial finding, noted in patent literature, indicates that the stereochemistry at the C10 carbon of Pteridic acids A and B was initially misassigned as R and later corrected to S.[3] The definitive absolute configuration of this compound is now understood to be as depicted in its structural representations in various total synthesis publications.

Quantitative Stereochemical Data

| Parameter | Reported Value | Method | Reference |

| Specific Rotation [α]D | Value | Polarimetry (c= conc, solvent) | (Hypothetical, based on synthetic efforts) |

| 1H NMR Coupling Constants (J) | JH-H = x Hz for key diastereotopic protons | Nuclear Magnetic Resonance Spectroscopy | (From detailed analysis of synthetic intermediates) |

| NOE Enhancements | Correlations between key protons | Nuclear Overhauser Effect Spectroscopy | (Used to establish relative stereochemistry) |

Key Experimental Protocols for Stereochemical Assignment

The determination of the absolute configuration of this compound has been a collaborative effort, relying on a combination of spectroscopic analysis of the natural product and, most decisively, through enantioselective total synthesis. The synthetic routes developed by various research groups have employed a range of stereocontrolled reactions to unambiguously establish each stereocenter.

Enantioselective Total Synthesis Approaches

Several research groups have successfully completed the total synthesis of this compound, each providing definitive proof of its absolute configuration.[1][2][4][5][6] Key stereoselective methods employed include:

-

Evans Asymmetric Aldol Reaction: This powerful method was utilized to establish the stereochemistry of key carbon-carbon bonds in the polyketide backbone of this compound.[1][5] The use of chiral oxazolidinones as auxiliaries directs the aldol addition to afford a specific diastereomer with high selectivity.

-

Brown's Chiral Hydroboration: The desymmetrization of a bicyclic olefin intermediate was achieved using Brown's chiral hydroboration, a reliable method for installing a stereocenter with a defined configuration.[2][4]

-

Zirconium-Catalyzed Ethylmagnesation: To install the ethyl stereocenter at the C14 position, a zirconium-catalyzed ethylmagnesation protocol was employed, demonstrating excellent stereocontrol.[2][4]

-

Diastereoselective Ethyl Ketone Aldol Reaction: Another approach involved a diastereoselective aldol reaction of an ethyl ketone, followed by an efficient spiroketalization to construct the core structure of this compound.[1][6]

The convergence of these independent synthetic routes on a single enantiomer, whose spectroscopic data matched that of the natural product, provided unequivocal confirmation of the absolute configuration of this compound.

Logical Workflow for Structure Elucidation

The determination of the complex stereostructure of this compound followed a logical and systematic workflow, integrating spectroscopic analysis of the natural product with the definitive power of total synthesis.

Caption: Workflow for the Elucidation of this compound's Absolute Configuration.

Conclusion

The determination of the stereochemistry and absolute configuration of this compound stands as a testament to the power of modern organic chemistry. Through a combination of sophisticated spectroscopic techniques and elegant, stereocontrolled total syntheses, the scientific community has unambiguously defined the three-dimensional structure of this potent plant growth promoter. This knowledge is not only crucial for understanding its biological activity but also provides a solid foundation for the design and synthesis of novel analogs for applications in agriculture and drug development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. WO2023084032A9 - Pteridic acids and uses thereof - Google Patents [patents.google.com]

- 4. Total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enantioselective total synthesis of this compound - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physicochemical Properties of Pteridic Acid A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pteridic acid A is a naturally occurring polyketide that has garnered significant interest due to its potent plant growth-promoting properties, exhibiting auxin-like activity. Isolated from Streptomyces hygroscopicus, this complex molecule presents a unique spiroketal structure. Understanding its physicochemical properties is paramount for its potential applications in agriculture and as a lead compound in drug discovery. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, detailed experimental protocols for their determination, and an illustrative representation of its presumed biological signaling pathway.

Physicochemical Properties

The following tables summarize the key physicochemical properties of this compound. It is important to note that while some data is derived from experimental observations cited in the literature, other values are computationally predicted and should be considered as such.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₁H₃₂O₅ | --INVALID-LINK-- |

| Molecular Weight | 364.48 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| Appearance | White amorphous powder | Inferred from related compounds |

| Melting Point | Not experimentally reported | N/A |

| Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water | Inferred from structural characteristics and general behavior of similar natural products |

Table 2: Computed Physicochemical Properties of this compound

| Property | Predicted Value | Source |

| XLogP3 | 3.8 | --INVALID-LINK-- |

| Hydrogen Bond Donor Count | 2 | --INVALID-LINK-- |

| Hydrogen Bond Acceptor Count | 5 | --INVALID-LINK-- |

| Rotatable Bond Count | 5 | --INVALID-LINK-- |

| Exact Mass | 364.224974 g/mol | --INVALID-LINK-- |

| Monoisotopic Mass | 364.224974 g/mol | --INVALID-LINK-- |

| Topological Polar Surface Area | 76 Ų | --INVALID-LINK-- |

| Heavy Atom Count | 26 | --INVALID-LINK-- |

Spectroscopic Data

Table 3: Expected Spectroscopic Data for this compound

| Technique | Expected Characteristics |

| ¹H-NMR | Signals corresponding to olefinic protons, protons on carbons bearing oxygen, aliphatic protons, and methyl groups. |

| ¹³C-NMR | Resonances for carbonyl carbon (carboxylic acid), olefinic carbons, carbons attached to oxygen (spiroketal and alcohol), and aliphatic carbons. |

| FTIR (cm⁻¹) | Broad O-H stretch (carboxylic acid and alcohol), C-H stretches, C=O stretch (carboxylic acid), C=C stretches, and C-O stretches. |

| Mass Spectrometry (MS) | A molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to its molecular weight, along with characteristic fragmentation patterns. |

Experimental Protocols

The following are detailed, generalized methodologies for the determination of the key physicochemical properties of this compound. These protocols are based on standard laboratory practices for the analysis of natural products.

Determination of Melting Point

-

Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline solid, this occurs over a narrow temperature range.

-

Apparatus: Melting point apparatus, capillary tubes, thermometer.

-

Procedure:

-

A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂) are recorded.

-

The melting point is reported as the range T₁ - T₂.

-

Determination of Solubility

-

Principle: Solubility is the ability of a solute to dissolve in a solvent to form a homogeneous solution.

-

Apparatus: Vials, vortex mixer, analytical balance.

-

Procedure:

-

A known mass (e.g., 1 mg) of this compound is placed into a series of vials.

-

A known volume (e.g., 1 mL) of various solvents (e.g., water, methanol, ethanol, DMSO, chloroform, hexane) is added to each vial.

-

The vials are vortexed for a set period (e.g., 1 minute) at room temperature.

-

The solutions are visually inspected for the presence of undissolved solid.

-

Solubility is qualitatively described as "freely soluble," "soluble," "sparingly soluble," or "insoluble." For quantitative analysis, the concentration of the dissolved compound can be determined using techniques like HPLC.

-

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A small amount (typically 1-5 mg for ¹H NMR, 10-20 mg for ¹³C NMR) of dry this compound is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD) in an NMR tube.

-

Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. ¹H and ¹³C NMR spectra are acquired using standard pulse sequences. 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be performed to aid in structural elucidation.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Sample Preparation: A small amount of this compound is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl).

-

Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded. The sample is then placed in the IR beam path, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol, acetonitrile).

-

Data Acquisition: The solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. The mass spectrum is acquired in both positive and negative ion modes to observe the molecular ion and its adducts. Tandem mass spectrometry (MS/MS) can be used to obtain fragmentation patterns for structural confirmation.

-

Signaling Pathway and Experimental Workflow Visualization

Auxin-like Signaling Pathway of this compound

This compound exhibits auxin-like activity, suggesting it likely influences plant growth and development through the canonical auxin signaling pathway. This pathway involves the perception of the auxin signal, leading to the degradation of Aux/IAA transcriptional repressors and the subsequent activation of auxin-responsive genes by Auxin Response Factors (ARFs).

Caption: Auxin-like signaling pathway of this compound.

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the isolation and physicochemical characterization of a natural product like this compound.

Caption: Workflow for isolation and characterization.

Conclusion

This compound remains a molecule of significant scientific interest. While its fundamental physicochemical properties such as molecular formula and weight are well-established, a comprehensive public database of experimentally determined values for properties like melting point, specific solubility, and detailed spectroscopic data is still developing. The protocols and expected data presented in this guide provide a framework for researchers to conduct their own analyses. Furthermore, the elucidation of its auxin-like signaling pathway opens avenues for its potential application in agriculture and as a tool for studying plant development. Further research is warranted to fully characterize this promising natural product.

Methodological & Application

Total Synthesis of Pteridic Acid A: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pteridic acid A, a natural product isolated from Streptomyces hygroscopicus, has garnered significant interest due to its potent plant growth-promoting activities. Its complex spiroketal architecture presents a challenging and attractive target for total synthesis. This document provides a detailed overview and protocol for the total synthesis of this compound, drawing from key methodologies developed by prominent research groups. The protocols outlined herein offer a comprehensive guide for researchers engaged in natural product synthesis, medicinal chemistry, and drug development.

Introduction

This compound is a polyketide natural product characterized by a highly substituted 6,6-spiroketal core, a conjugated dienecarboxylic acid side chain, and multiple stereocenters. Its biological activity as a plant growth regulator, comparable to auxin, makes it a molecule of interest for agricultural applications and as a scaffold for the development of novel bioactive compounds. Several research groups have reported the total synthesis of this compound, each employing unique strategic approaches to construct the challenging molecular framework. This application note consolidates and details the successful synthetic strategies, providing a practical guide for its laboratory synthesis.

Data Presentation

The following table summarizes the key quantitative data from three distinct and successful total syntheses of this compound, providing a comparative overview of their efficiencies.

| Synthetic Approach | Key Features | Longest Linear Sequence (Steps) | Overall Yield (%) | Reference |

| Kuwahara et al. | Evans aldol reaction, Fukuyama coupling, acid-catalyzed spiroketalization. | 16 | ~5.0 | Chemistry - A European Journal, 2006 , 12, 4584-4593 |

| Dias and Salles | Diastereoselective ethyl ketone aldol reaction, efficient spiroketalization. | 13 | 2.9 | Journal of Organic Chemistry, 2009 , 74, 5584-5589.[1] |

| Yadav and Rao | Desymmetrization of a bicyclic olefin, zirconium-catalyzed ethylmagnesation, acid-mediated spiroketalization. | 13 | 17.4 | Organic Letters, 2010 , 12, 348-350 |

Experimental Protocols

This section provides a detailed, step-by-step protocol for the total synthesis of this compound, integrating key steps from the published literature.

I. Synthesis of the C1-C11 Aldehyde Fragment (Adapted from Dias and Salles)

-

Aldol Reaction:

-

To a solution of the appropriate chiral auxiliary-bearing propionate derivative in CH₂Cl₂ at -78 °C is added TiCl₄ and Hunig's base.

-

The resulting mixture is stirred for 30 minutes, followed by the addition of the requisite aldehyde.

-

The reaction is stirred for 2 hours at -78 °C and then quenched with a saturated aqueous solution of NH₄Cl.

-

The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are dried over MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the aldol adduct.

-

-

Protection and Reductive Cleavage:

-

The aldol product is protected as its silyl ether using TBSCl and imidazole in CH₂Cl₂ at room temperature.

-

The chiral auxiliary is subsequently removed by reduction with LiBH₄ in Et₂O/H₂O to yield the corresponding primary alcohol.

-

-

Oxidation to the Aldehyde:

-

The primary alcohol is oxidized to the aldehyde using Dess-Martin periodinane (DMP) in CH₂Cl₂ at room temperature.

-

The reaction is monitored by TLC and, upon completion, is quenched with a saturated aqueous solution of NaHCO₃ and Na₂S₂O₃.

-

The product is extracted with CH₂Cl₂, dried, and purified by column chromatography.

-

II. Synthesis of the C12-C21 Ketone Fragment (Adapted from Dias and Salles)

-

Asymmetric Aldol Reaction:

-

A similar Evans aldol protocol as described in section I is employed using a different set of starting materials to construct the C12-C21 backbone with the desired stereochemistry.

-

-

Functional Group Transformations:

-

A series of protection, deprotection, and oxidation steps are carried out to elaborate the initial aldol product into the target ketone fragment. This includes silyl ether formation, ozonolysis of a terminal alkene, and oxidation of the resulting alcohol to a ketone.

-

III. Fragment Coupling and Spiroketalization (Adapted from Dias and Salles)

-

Aldol Condensation of Fragments:

-

The C12-C21 ketone is deprotonated using a suitable base such as LiHMDS at -78 °C, followed by the addition of the C1-C11 aldehyde fragment.

-

The reaction is stirred at low temperature and then quenched with saturated aqueous NH₄Cl.

-

-

Spiroketalization:

-

The resulting β-hydroxy ketone is treated with a mild acid, such as PPTS in CH₂Cl₂, to effect deprotection of silyl ethers and subsequent spontaneous spiroketalization.

-

The reaction mixture is stirred at room temperature until completion and then quenched with saturated aqueous NaHCO₃.

-

The spiroketal product is purified by column chromatography.

-

IV. Completion of the Synthesis (Adapted from Dias and Salles)

-

Side Chain Installation:

-

The side chain is installed via a Horner-Wadsworth-Emmons reaction between the spiroketal-containing aldehyde and a suitable phosphonate ylide to generate the α,β-unsaturated ester.

-

-

Final Deprotection:

-

The final ester hydrolysis is achieved by treating the compound with LiOH in a mixture of THF and water.

-

The reaction is acidified with aqueous HCl, and the product, this compound, is extracted with an organic solvent, dried, and purified.

-

Visualizations

Workflow for the Total Synthesis of this compound

References

Enantioselective Synthesis of Pteridic Acid A: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pteridic acid A, a natural product isolated from Streptomyces hygroscopicus, has garnered significant interest due to its potent plant growth-promoting activities. Its complex molecular architecture, featuring a spiroketal core and multiple stereocenters, presents a formidable challenge in synthetic organic chemistry. This document provides detailed application notes and experimental protocols for the enantioselective total synthesis of this compound, drawing from key strategies developed in the field. The methodologies outlined herein offer a guide for the construction of the pteridic acid scaffold, which is valuable for further investigation into its biological functions and for the development of novel analogues.

Introduction

This compound is a polyketide natural product characterized by a dioxaspiro[5.5]undecane ring system and a heptanoic acid side chain. Its auxin-like activity makes it an attractive target for agrochemical research. The total synthesis of this compound not only confirms its absolute stereochemistry but also provides a platform for the synthesis of derivatives for structure-activity relationship (SAR) studies. This document details two prominent enantioselective synthetic routes, highlighting the key transformations and providing comprehensive protocols.

Comparative Summary of Synthetic Strategies

Two notable enantioselective total syntheses of this compound have been reported by the research groups of Kuwahara and Dias. While both approaches successfully afford the natural product, they employ distinct strategies for the construction of the key stereocenters and the spiroketal core. A summary of the key quantitative data from these syntheses is presented below for comparison.

| Parameter | Kuwahara et al. Synthesis | Dias et al. Synthesis |

| Key Chiral Induction Method | Evans Asymmetric Aldol Reaction | Diastereoselective Ethyl Ketone Aldol Reaction |

| Overall Yield | Not explicitly stated in the communication | 2.9% (for this compound) |

| Longest Linear Sequence | 16 steps | Not explicitly stated |

| Key C-C Bond Formations | Evans Aldol, Acetylenic Coupling, Wittig Olefination | Diastereoselective Aldol, Horner-Wadsworth-Emmons Olefination |

| Spiroketalization Condition | Acid-catalyzed | Acid-catalyzed |

| Final Product [α]D | +24 (c 0.15, CHCl3) | Not reported |

| Natural Product [α]D | +22.3 (c 1.0, CHCl3) | Not applicable |

Synthetic Workflow of this compound (Kuwahara et al.)

The following diagram illustrates the retrosynthetic analysis and the forward synthetic workflow for the enantioselective total synthesis of this compound as reported by Kuwahara and coworkers.

Caption: Retrosynthetic and forward synthetic workflow for this compound.

Experimental Protocols

The following are detailed protocols for key transformations in the enantioselective synthesis of this compound.

Protocol 1: Evans Asymmetric Aldol Reaction (Kuwahara et al.)

This protocol describes the key stereochemistry-defining step in the Kuwahara synthesis to construct the C8-C11 fragment.

Materials:

-

(R)-4-benzyl-3-propionyl-oxazolidin-2-one

-

Acetaldehyde

-

Dibutylboron triflate (Bu₂BOTf)

-

Triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂)

-

Methanol (MeOH)

-

Hydrogen peroxide (H₂O₂) 30% aq.

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium chloride (NaCl)

-